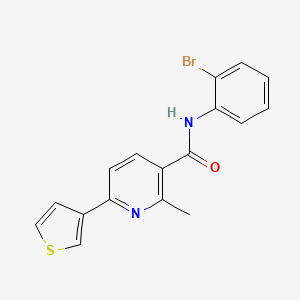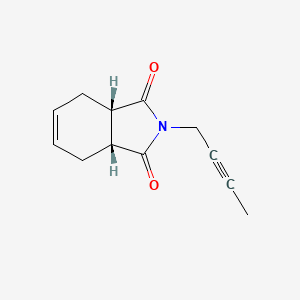
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, also known as BPTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP belongs to the class of pyridinecarboxamide compounds and has a molecular formula of C19H14BrN3OS.
Wirkmechanismus
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide is believed to exert its therapeutic effects through its ability to inhibit certain enzymes and molecules in the body. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide inhibits acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to improve cognitive function in individuals with Alzheimer's disease. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has also been shown to reduce inflammation in the body, which can have a positive impact on various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and molecules in the body, which can help researchers understand the mechanisms of certain diseases and conditions. However, a limitation of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is that it may not accurately reflect the effects of the compound in a living organism, as lab experiments are typically conducted on isolated cells or tissues.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide. One future direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Another future direction is to explore its potential as an anti-cancer agent, as some studies have suggested that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide may have anti-tumor properties. Additionally, future research could focus on optimizing the synthesis method of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide to improve its yield and purity.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide involves the reaction of 2-bromoaniline with 2-acetylthiophene in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid chloride. The final product is obtained through recrystallization using ethanol as a solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. One such study explored the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential treatment for Alzheimer's disease. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory. Another study investigated the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential anti-inflammatory agent. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-13(6-7-15(19-11)12-8-9-22-10-12)17(21)20-16-5-3-2-4-14(16)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCTPGWKAHMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]oxyacetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B7683413.png)
![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)
![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)


![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
